N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-28-17-6-4-16(5-7-17)24-8-10-25(11-9-24)19(26)13-15-14-30-21(22-15)23-20(27)18-3-2-12-29-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCIJUAJPUPMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects. The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological pathways due to their diverse pharmacological activities. The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Biological Activity
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazole and Thiophene Rings : These heterocyclic structures are known for their diverse biological activities.
- Piperazine Moiety : Often associated with psychoactive properties, piperazine derivatives have been studied for their effects on neurotransmitter systems.
- Methoxyphenyl Group : This substituent can enhance lipophilicity and bioactivity.
Molecular Formula and Weight
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 378.45 g/mol
LogP and Solubility
- LogP : Approximately 3.5, indicating moderate lipophilicity which may influence absorption and distribution in biological systems.
Antitumor Activity
Research indicates that compounds containing thiazole and thiophene rings often exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival.
Case Study: Thiazole Derivatives
A study demonstrated that thiazole-based compounds exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxicity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A431 (skin cancer) |
| Compound 2 | 1.98 ± 1.22 | Jurkat (leukemia) |
Anticonvulsant Activity
The piperazine component is notable for its anticonvulsant properties. A series of studies have indicated that modifications in the piperazine structure can lead to enhanced efficacy against seizures.
The proposed mechanism involves modulation of neurotransmitter release and inhibition of excitatory pathways in the central nervous system.
Antimicrobial Activity
Preliminary studies suggest that the compound may also exhibit antimicrobial properties, particularly against Gram-positive bacteria. This is attributed to the structural features that enhance membrane permeability or disrupt bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of electron-donating groups such as methoxy enhances activity.
- The thiazole ring appears essential for cytotoxicity, with specific substitutions affecting potency.
Table: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and bioactivity |
| Thiazole Ring | Essential for cytotoxicity |
| Piperazine Moiety | Modulates neurotransmitter effects |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?
Methodological Answer: The synthesis involves multi-step reactions:
- Step 1: Formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) under reflux in ethanol .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting the thiazole intermediate with 4-(4-methoxyphenyl)piperazine in dimethylformamide (DMF) with potassium carbonate as a base .
- Step 3: Amide bond formation between the thiazole-piperazine intermediate and thiophene-2-carboxylic acid using coupling agents like HATU or EDCI in dichloromethane .
Key Reaction Optimization Factors:
| Parameter | Impact on Yield/Purity | Example from Evidence |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF, DCM) enhance coupling efficiency | DMF used for piperazine coupling (85% yield) |
| Base | Inorganic bases (K₂CO₃) improve nucleophilic substitution | K₂CO₃ in DMF for thiazole-piperazine coupling |
| Purification | Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity | Ethanol recrystallization for final compound |
Confirmation of intermediates via TLC and final product purity via HPLC (>98%) is critical .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Key signals include:
-
Thiophene protons: δ 7.2–7.8 ppm (multiplet) .
-
Piperazine N-CH₂: δ 3.2–3.5 ppm (singlet) .
-
Methoxy group: δ 3.8 ppm (singlet) .
- IR Spectroscopy: Confirms carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and amide (N-H) at 3200–3300 cm⁻¹ .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 483.15) .
Table: Representative Spectral Data from Analogous Compounds
Technique Key Observations (Analog Data) Evidence Source 1H NMR Thiazole H: δ 8.1 ppm (s, 1H) 13C NMR Piperazine C=O: δ 168.5 ppm IR Amide C=O: 1680 cm⁻¹
Q. What in vitro assays are recommended for initial biological screening?
Methodological Answer: Prioritize assays based on structural motifs:
- Enzyme Inhibition: Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding: Radioligand displacement assays for serotonin/dopamine receptors (piperazine moiety suggests CNS activity) .
Example Protocol:
- MTT Assay: Incubate cells with 10–100 µM compound for 48 hrs, measure absorbance at 570 nm .
Advanced Research Questions
Q. How can researchers resolve contradictory SAR data in analogs with varying piperazine/thiazole substitutions?
Methodological Answer:
- Systematic Substitution: Synthesize derivatives with:
-
Piperazine: Vary substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) .
-
Thiazole: Replace with oxazole or imidazole .
- Orthogonal Assays: Compare data across multiple models (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
Case Study:
- Analogs with 4-methoxyphenyl-piperazine showed 10× higher serotonin receptor affinity than 4-fluorophenyl derivatives, explaining conflicting activity in behavioral vs. cytotoxicity assays .
Q. What strategies improve bioavailability given rapid in vivo clearance?
Methodological Answer:
- Prodrug Design: Introduce ester groups at the carboxamide to enhance membrane permeability .
- Formulation: Use lipid-based nanoemulsions to prolong half-life .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-demethylation) .
Data from Analog Studies:
- Methylation of the thiophene ring increased microsomal stability by 40% .
Q. How can computational modeling elucidate target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses with serotonin receptors (e.g., 5-HT₁A). Key interactions:
-
Piperazine nitrogen with Asp116 (salt bridge) .
-
Thiophene π-π stacking with Phe361 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability .
Validation:
- Correlate docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
